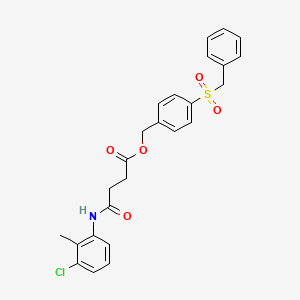
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate
Vue d'ensemble
Description
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzylsulfonyl group, a 3-chloro-2-methylanilino group, and a 4-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylsulfonylbenzyl intermediate, which can be achieved through the sulfonylation of benzyl chloride with sodium sulfite. The resulting benzylsulfonylbenzyl chloride can then be reacted with 3-chloro-2-methylaniline under basic conditions to form the desired anilino intermediate. Finally, the 4-oxobutanoate moiety can be introduced through esterification with succinic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the anilino moiety can be reduced to an amine.
Substitution: The chloro group in the anilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilino derivatives.
Applications De Recherche Scientifique
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s benzylsulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The anilino moiety may interact with cellular receptors, modulating signal transduction pathways. Additionally, the 4-oxobutanoate group can participate in covalent bonding with target proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate: Unique due to its combination of functional groups.
4-(Benzylsulfonyl)benzyl 4-(3-chloroanilino)-4-oxobutanoate: Lacks the methyl group in the anilino moiety.
4-(Benzylsulfonyl)benzyl 4-(2-methylanilino)-4-oxobutanoate: Lacks the chloro group in the anilino moiety.
Uniqueness
The presence of both the chloro and methyl groups in the anilino moiety of this compound imparts unique chemical properties and potential biological activities compared to similar compounds .
Propriétés
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO5S/c1-18-22(26)8-5-9-23(18)27-24(28)14-15-25(29)32-16-19-10-12-21(13-11-19)33(30,31)17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHNYMSAWFCFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


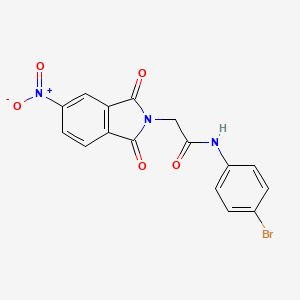
![N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3531483.png)
![N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3531489.png)
![2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}-N-2-quinolinylbenzamide](/img/structure/B3531503.png)
![Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B3531507.png)
![7-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3531508.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3531515.png)
![methyl 2-[(4-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3531520.png)
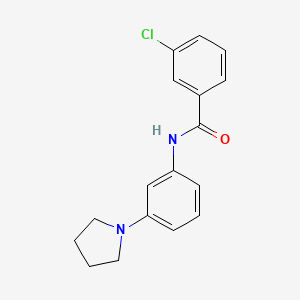
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B3531547.png)
![5-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3531552.png)
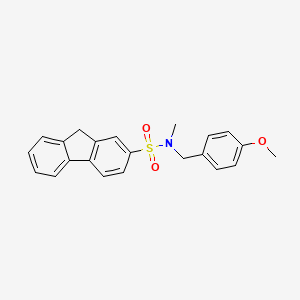
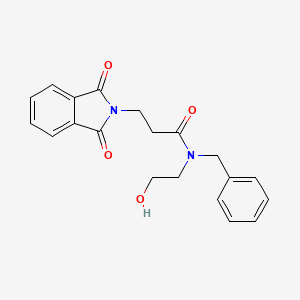
![3-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3531590.png)
